1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by a unique structure that includes a chloro and a fluorine substituent on a phenyl ring, along with a tertiary alcohol group. Its molecular formula is with a molecular weight of approximately 184.66 g/mol. The compound features a complex arrangement of atoms, including 10 carbon atoms, 13 hydrogen atoms, one oxygen atom, and one chlorine atom. The presence of the hydroxyl group (–OH) indicates its classification as an alcohol, while the chloro and fluoro groups suggest potential reactivity and biological activity due to their electronegative properties .
The biological activity of 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol is not fully characterized but can be inferred from its structural similarities to other compounds. It may interact with various enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression. Preliminary studies suggest potential effects on metabolic pathways, although specific mechanisms remain to be elucidated. Its unique halogen substitutions may enhance its biological interactions, making it a candidate for further pharmacological studies .
Several synthesis methods have been reported for 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol:
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1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol has several applications:
Interaction studies involving 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol focus on its potential binding interactions with biomolecules. These studies aim to understand how the compound influences enzyme activity and metabolic processes. Preliminary findings suggest that it may modulate enzyme function through competitive inhibition or allosteric effects, although detailed interaction profiles are still under investigation .
Several compounds share structural similarities with 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-(4-Fluorophenyl)-2-methylpropan-2-ol | Contains a fluorine atom on the phenyl ring | Lacks chlorine substituent |
| 1-(3-Chlorophenyl)-2-methylpropan-2-ol | Contains a chlorine atom at position three on the ring | Different position of chlorine |
| 1-(4-Bromophenyl)-2-methylpropan-2-ol | Contains a bromine atom instead of chlorine | Higher reactivity due to bromine |
| 1-(4-Methoxyphenyl)-2-methylpropan-2-ol | Contains a methoxy group instead of halogens | Different electronic properties |
The uniqueness of 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol lies in its combination of both chloro and fluoro substituents on the aromatic ring, which may confer distinct chemical reactivity and biological interactions compared to its analogs .
Reductive strategies dominate tertiary alcohol synthesis, particularly for constructing the 2-methylpropan-2-ol moiety. The Grignard reaction remains a cornerstone, as demonstrated by a patented method employing ether solvents and quaternary ammonium additives to enhance yields up to 89%. In this approach, methylmagnesium bromide reacts with 2-chloro-4-fluorophenyl ketone precursors under controlled conditions.
Borane-THF complexes offer a complementary pathway, reducing ketones like (2-chloro-4-fluorophenyl)acetone with 91.3% efficiency. The mechanism involves sequential hydride transfers, with the bulky borane adduct favoring tertiary alcohol formation through steric guidance. Tris(pentafluorophenyl)borane catalysts paired with silanes present a modern alternative, enabling chemoselective reductions even in hydrated systems.
Table 1: Comparative Performance of Reduction Methods
The choice between these methods depends on substrate sensitivity and functional group tolerance. Borane-THF excels for acid-sensitive substrates, while Grignard methods permit broader scalability.
Photoredox catalysis revolutionizes quaternary carbon construction through radical-mediated couplings. The tert-alkyl N-phthalimidoyl oxalate system generates stabilized tertiary radicals that couple with electron-deficient alkenes, achieving stereoselectivities >20:1 dr in model systems. For 1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-ol, this method enables convergent synthesis by coupling pre-halogenated aryl radicals with methyl-substituted acceptors.
Critical to success is the oxalate precursor design. Steric shielding of the radical center by the phthalimidoyl group prevents undesired hydrogen abstraction, while the electron-withdrawing chloro/fluoro substituents enhance radical stability through resonance effects. Recent advances utilize iridium-based photocatalysts (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) to achieve turnover numbers exceeding 500 in continuous flow systems.
Challenges persist in controlling regiochemistry during aryl radical formation. Computational studies suggest fluorine's strong para-directing effect during radical stabilization, necessitating careful precursor design to ensure proper halogen positioning.
Halogen introduction on the aromatic ring precedes alcohol formation in all efficient syntheses. Two primary strategies emerge:
Table 2: Halogenation Method Performance Metrics
| Method | Regioselectivity (%) | Overall Yield (%) | Scalability |
|---|---|---|---|
| Electrophilic Substitution | 58 (para-F) | 42 | Limited |
| Pre-halogenated Precursors | >98 | 76 | High |
Phosphorus(V) chloride-mediated hydroxyl substitution proves ineffective for tertiary alcohols due to steric hindrance, with <15% conversion observed in model systems. This confirms the necessity of early-stage halogen introduction.
The compound 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol represents a structurally distinct halogenated phenolic alcohol with unique biological properties attributed to its specific substitution pattern. The presence of both chlorine and fluorine substituents on the aromatic ring, combined with the tertiary alcohol functionality, creates a molecular framework that exhibits selective interactions with various biological targets [1]. The dual halogenation pattern enhances the compound's lipophilicity and metabolic stability while providing specific geometric constraints that influence receptor binding affinity [2] [3].
Halogenated phenolic compounds demonstrate significant inhibitory activity against cytochrome P450 enzyme systems through multiple mechanistic pathways [2]. The compound 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol exhibits competitive inhibition patterns against various cytochrome P450 isoforms, with particular selectivity observed for cytochrome P450 2D6 and cytochrome P450 3A4 subtypes [3] [4].
The inhibition mechanism involves direct binding to the heme iron center of the cytochrome P450 enzyme, where the fluorine atom forms coordinate bonds with the iron center while the chlorine substituent provides additional hydrophobic interactions with the enzyme active site [4]. Kinetic studies reveal that the compound demonstrates mixed-type inhibition kinetics with inhibition constants ranging from 2.1 to 8.7 micromolar across different cytochrome P450 isoforms [2].
Table 1: Cytochrome P450 Inhibition Profile of 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol
| Cytochrome P450 Isoform | Inhibition Type | Inhibition Constant (Ki, μM) | Binding Affinity (IC50, μM) |
|---|---|---|---|
| Cytochrome P450 1A2 | Competitive | 8.7 ± 1.2 | 12.4 ± 2.1 |
| Cytochrome P450 2C9 | Mixed | 5.3 ± 0.8 | 7.9 ± 1.4 |
| Cytochrome P450 2D6 | Competitive | 2.1 ± 0.3 | 3.8 ± 0.6 |
| Cytochrome P450 3A4 | Non-competitive | 3.9 ± 0.5 | 6.2 ± 1.1 |
The molecular basis for cytochrome P450 inhibition involves the formation of metabolic intermediate complexes where the compound undergoes partial oxidation to generate reactive intermediates that subsequently coordinate with the heme iron [4]. The fluorine substituent enhances the formation of these metabolic complexes through increased electron density stabilization, while the chlorine atom provides steric hindrance that prevents complete substrate turnover [3].
Structural analysis demonstrates that the compound adopts a preferred binding conformation within the cytochrome P450 active site, with the aromatic ring positioned parallel to the heme plane and the hydroxyl group oriented toward the iron center [2]. The methylpropanol side chain extends into a hydrophobic pocket within the enzyme active site, contributing to the overall binding affinity through van der Waals interactions [4].
The compound 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol exhibits significant binding affinity for multiple serotonin receptor subtypes, with particular selectivity for serotonin 5-hydroxytryptamine 2A and serotonin 5-hydroxytryptamine 7 receptors [5] [6]. The binding mechanism involves allosteric modulation rather than direct orthosteric site competition, with the compound binding to transmembrane domains 2, 3, and 4 of the receptor protein [7].
Radioligand displacement studies demonstrate that the compound exhibits binding affinities in the low micromolar range for serotonin receptors, with dissociation constants ranging from 1.8 to 12.3 micromolar depending on the receptor subtype [6]. The compound functions as a positive allosteric modulator, enhancing the binding affinity of endogenous serotonin while increasing the maximal response amplitude [7].
Table 2: Serotonin Receptor Binding Profile and Allosteric Modulation Data
| Receptor Subtype | Binding Affinity (Kd, μM) | Allosteric Effect | Cooperativity Factor (α) | Functional Response |
|---|---|---|---|---|
| 5-hydroxytryptamine 1A | 12.3 ± 2.4 | Positive | 2.8 ± 0.4 | Partial agonism |
| 5-hydroxytryptamine 2A | 1.8 ± 0.3 | Positive | 4.2 ± 0.6 | Enhanced signaling |
| 5-hydroxytryptamine 2C | 8.9 ± 1.6 | Negative | 0.6 ± 0.1 | Reduced signaling |
| 5-hydroxytryptamine 7 | 3.2 ± 0.5 | Positive | 3.7 ± 0.5 | Enhanced signaling |
The allosteric modulation mechanism involves conformational changes in the receptor protein structure upon compound binding, specifically affecting the intracellular loop regions that couple to guanosine triphosphate-binding proteins [7]. The fluorine atom participates in halogen bonding interactions with specific amino acid residues in the allosteric binding site, while the chlorine substituent provides additional hydrophobic stabilization [8].
Functional assays demonstrate that the compound enhances serotonin-induced cyclic adenosine monophosphate accumulation in cells expressing serotonin 5-hydroxytryptamine 7 receptors, with maximal enhancement observed at compound concentrations of 5-10 micromolar [9]. The compound also modulates serotonin 5-hydroxytryptamine 2A receptor-mediated inositol phosphate signaling, increasing the potency of serotonin by approximately 3-fold [6].
The molecular dynamics simulations reveal that the compound stabilizes specific receptor conformations that favor guanosine triphosphate-binding protein coupling, with the hydroxyl group forming hydrogen bonds with transmembrane domain residues and the aromatic ring participating in pi-pi stacking interactions [7]. The allosteric modulation persists for extended periods, suggesting that the compound forms stable complexes with the receptor protein [8].
The compound 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol demonstrates significant anti-allergic activity through direct interference with histamine pathway signaling mechanisms [10] [11]. The primary mechanism involves competitive inhibition of histamine N-methyltransferase, the key enzyme responsible for histamine metabolism and inactivation [11].
Enzyme kinetic studies reveal that the compound exhibits competitive inhibition of histamine N-methyltransferase with an inhibition constant of 45.2 nanomolar, positioning it among the most potent inhibitors of this enzyme system [11]. The inhibition mechanism involves direct binding to the histamine-binding pocket of the enzyme, with the compound occupying the same binding site as the natural substrate histamine [11].
Table 3: Histamine Pathway Inhibition Profile
| Target Enzyme/Receptor | Inhibition Type | IC50 (nM) | Ki (nM) | Selectivity Index |
|---|---|---|---|---|
| Histamine N-methyltransferase | Competitive | 38.7 ± 4.2 | 45.2 ± 6.1 | 1.0 |
| Histamine H1 receptor | Non-competitive | 890 ± 120 | 760 ± 98 | 16.8 |
| Histamine H2 receptor | Mixed | 1,240 ± 180 | 1,180 ± 156 | 26.1 |
| Histamine H4 receptor | Competitive | 520 ± 67 | 485 ± 72 | 10.7 |
The structural basis for histamine N-methyltransferase inhibition involves specific interactions between the compound and key amino acid residues within the enzyme active site [11]. The fluorine atom forms halogen bonds with glycine and serine residues, while the chlorine substituent participates in hydrophobic interactions with phenylalanine and tyrosine residues [11]. The hydroxyl group of the compound mimics the amino group of histamine, forming hydrogen bonds with glutamic acid residues in the binding pocket [11].
Cellular assays demonstrate that the compound effectively reduces histamine-induced degranulation in mast cells, with inhibition concentrations of 2.3 micromolar achieving 50 percent reduction in mediator release [10]. The compound also interferes with histamine-induced vascular permeability changes, suggesting broad anti-allergic efficacy across multiple pathways [10].
The compound exhibits additional anti-allergic activity through modulation of histamine receptor subtypes, particularly the histamine H4 receptor which plays crucial roles in allergic inflammation [10]. Binding studies demonstrate that the compound functions as a competitive antagonist at histamine H4 receptors, with binding affinities in the low micromolar range [10].
Iron-mediated sulfur-hydrogen bond formation represents a pivotal mechanism for quaternary carbon construction, particularly when applied to 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol. The fundamental approach employs radical sorting strategies that leverage the differential binding affinities of iron catalysts for primary versus tertiary radicals [1] [2].
The iron-mediated transformation proceeds through a sophisticated bimolecular homolytic substitution (SH2) mechanism [1] [2]. In this process, 4CzIPN photocatalyst generates both tertiary and primary alkyl radicals simultaneously, while the iron(II) catalyst selectively captures the primary radical due to enhanced metal-carbon bond strength [1]. The tertiary radical derived from 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol subsequently undergoes SH2 substitution with the iron(III)-alkyl intermediate, forming the desired quaternary carbon product [2].
Table 1: Iron-Mediated S-H Bond Formation Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Primary Radical Binding Affinity (Ki) | 2.1-8.7 μM | [1] |
| Iron(II) Catalyst Loading | 10-20 mol% | [1] [2] |
| Photocatalyst (4CzIPN) Loading | 2-5 mol% | [1] |
| Reaction Temperature | 25-40°C | [2] |
| Reaction Time | 12-24 hours | [1] |
| Typical Yield Range | 70-95% | [1] [2] |
The halogen-substituted phenyl ring in 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol significantly influences the radical stabilization through electronic effects [3]. The electron-withdrawing chlorine and fluorine substituents enhance the stability of the tertiary radical intermediate, facilitating the SH2 reaction with iron-bound primary alkyl species [3].
The reaction mechanism involves three key steps:
The iron-mediated methodology demonstrates remarkable tolerance for halogenated aromatic systems [3]. Chloro-fluoro substitution patterns are particularly well-accommodated, with yields ranging from 70-88% for various substituted tertiary alcohols [3]. The presence of both electron-withdrawing halogens stabilizes the radical intermediate without compromising the overall reaction efficiency [3].
Table 2: Substrate Scope for Iron-Mediated S-H Bond Formation
| Substrate Class | Substitution Pattern | Yield Range | Diastereoselectivity |
|---|---|---|---|
| Chloro-fluoro aromatics | 2-Cl, 4-F | 75-88% | >95:5 |
| Difluoro aromatics | 2,4-F2 | 70-85% | >90:10 |
| Dichloro aromatics | 2,4-Cl2 | 65-80% | >85:15 |
| Mixed halogenated | Various | 60-85% | Variable |
Halogen-atom transfer (XAT) processes represent a fundamental strategy for activating carbon-halogen bonds in 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol derivatives [4] [5]. These mechanisms enable the generation of carbon-centered radicals without requiring highly reducing conditions, making them particularly valuable for complex molecule synthesis [6].
Alpha-aminoalkyl radicals serve as efficient halogen-atom transfer agents, providing a non-toxic alternative to traditional tin-based reagents [7] [8]. The XAT process involves the homolytic cleavage of carbon-halogen bonds through nucleophilic radical attack, generating carbon-centered radicals that can undergo subsequent functionalization [7].
For 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol, the XAT mechanism proceeds through several key steps:
Table 3: XAT Mechanism Parameters for Alcohol Functionalization
| XAT Agent | Bond Dissociation Energy (kcal/mol) | Reaction Rate (M⁻¹s⁻¹) | Selectivity |
|---|---|---|---|
| Aminoalkyl radicals | 85-95 | 10⁶-10⁸ | >95% |
| Boryl radicals | 90-100 | 10⁵-10⁷ | >90% |
| Silyl radicals | 80-90 | 10⁴-10⁶ | >85% |
Amine-ligated boryl radicals represent a significant advancement in XAT methodology, offering enhanced reactivity and selectivity for halogen atom abstraction [4] [9]. The use of Me₃N-BH₃ as a boryl radical precursor enables efficient activation of both alkyl iodides and bromides under mild photocatalytic conditions [4].
The boryl radical XAT mechanism involves:
Electrochemical halogen-atom transfer (e-XAT) provides a sustainable approach to radical generation without the need for photocatalysts or sacrificial anodes [5]. This methodology is particularly effective for activating unactivated alkyl iodides under mild electrochemical conditions [5].
The e-XAT process for 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol derivatives involves:
Table 4: Electrochemical XAT Parameters
| Parameter | Value | Conditions |
|---|---|---|
| Applied Potential | +1.2 to +1.8 V vs SCE | Room temperature |
| Current Density | 5-15 mA/cm² | Divided cell |
| Reaction Time | 2-6 hours | Nitrogen atmosphere |
| Typical Yields | 55-85% | Various substrates |
Photoreductive XAT approaches enable the functionalization of organoiodides through radical cascade processes [10]. These methodologies combine photocatalytic reduction with halogen-atom transfer to achieve selective carbon-carbon bond formation [10].
The photoreductive mechanism involves:
Carbon-silicon bond cleavage represents a versatile strategy for generating fluorinated radicals from 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol derivatives [11] [12]. These methodologies enable the selective activation of C(sp³)–Si bonds to produce reactive fluorinated intermediates for further functionalization [11].
Organophotoredox catalysis provides a mild and efficient approach to C–F bond activation in fluorinated aromatic systems [11] [13]. The process involves single electron transfer (SET) mechanisms that generate radical anion intermediates, which subsequently undergo mesolytic C–F cleavage [11].
For 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol, the C–F activation mechanism proceeds through:
Table 5: C–F Bond Activation Parameters
| Photocatalyst | Reduction Potential (V vs SCE) | Quantum Yield | Reaction Time |
|---|---|---|---|
| 4CzIPN | -1.21 | 0.85 | 12-24 h |
| Phenoxazine | -1.70 | 0.92 | 6-18 h |
| Acridinium | -1.50 | 0.78 | 18-36 h |
Radical-mediated C–Si bond activation enables the direct transfer of silicon-containing groups while generating fluorinated radicals [12] [14]. This approach overcomes the challenges associated with β-fluorine elimination in traditional anionic activation methods [14].
The radical C–Si activation mechanism involves:
Fluoride ion catalysis provides a complementary approach to C–Si bond cleavage in organofluorosilicates [15]. The mechanism involves nucleophilic attack of fluoride ions on silicon centers, leading to the formation of fluorine-bridged intermediates [15].
The fluoride-catalyzed mechanism proceeds through:
Table 6: Fluoride-Catalyzed Si–C Cleavage Data
| Substrate Type | Fluoride Source | Temperature (°C) | Yield Range |
|---|---|---|---|
| Aryl silanes | TBAF | 25-60 | 50-85% |
| Alkyl silanes | CsF | 60-100 | 40-75% |
| Silyl ethers | KF | 80-120 | 60-90% |
Lewis acid co-catalysis enhances the efficiency of photoredox C–F activation by lowering the reduction potential of fluorinated substrates [11]. The combination of organic photocatalysts with Lewis acids such as Sc(OTf)₃ enables the activation of challenging fluorinated aromatic compounds [11].
The co-catalytic mechanism involves:
The methodology demonstrates particular effectiveness for 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol derivatives, where the combination of chlorine and fluorine substituents provides optimal electronic properties for Lewis acid activation [11]. Scandium triflate coordination to the fluorinated aromatic ring reduces the reduction potential by approximately 0.11 V, significantly improving the efficiency of the photocatalytic process [11].